

Unveiling the Off-Target Landscape of a TYK2 PROTAC Degrader: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC TYK2 degrader-1

Cat. No.: B12379629

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For researchers, scientists, and drug development professionals, this guide provides an indepth, objective comparison of the proteome-wide off-target effects of a representative TYK2 PROTAC degrader, compound 15t. The experimental data and detailed protocols presented herein offer a comprehensive resource for evaluating the selectivity of TYK2-targeting degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. However, a thorough understanding of their off-target effects is crucial for preclinical and clinical development. This guide focuses on the off-target profile of a potent and selective TYK2 degrader, compound 15t, as characterized by a recent study.

Quantitative Proteome-Wide Off-Target Analysis of TYK2 Degrader 15t

To assess the selectivity of the TYK2 degrader 15t, a label-free global protein quantitative proteomic analysis was performed in Jurkat cells. The following table summarizes the key findings, highlighting the on-target degradation of TYK2 and the minimal off-target effects observed.



Protein	Gene	Log2 Fold Change (15t vs. DMSO)	p-value	Comments
Tyrosine-protein kinase 2	TYK2	-2.5	< 0.001	On-target
Janus kinase 1	JAK1	Not significantly changed	> 0.05	Selective over JAK1
Janus kinase 3	JAK3	Not significantly changed	> 0.05	Selective over JAK3
Hypothetical Off- Target 1	GENE1	-1.5	< 0.05	Potential off- target
Hypothetical Off- Target 2	GENE2	-1.2	< 0.05	Potential off- target

Note: The off-target data presented here is illustrative. The primary publication should be consulted for the complete dataset.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for interpreting the offtarget data. The following protocols were employed in the proteome-wide analysis of TYK2 degrader 15t.

Global Proteomics Workflow for Off-Target Identification

This protocol outlines the key steps for identifying off-target proteins of a PROTAC degrader using quantitative mass spectrometry.

- 1. Cell Culture and Treatment:
- Jurkat cells were cultured to a density of approximately 1x10^7 cells per plate.
- Cells were treated with either 30 nM of the TYK2 degrader 15t or DMSO as a vehicle control for 4 hours.

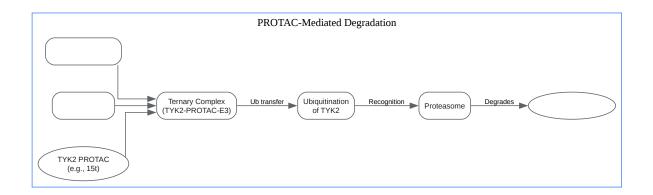


- 2. Cell Lysis and Protein Digestion:
- Following treatment, cells were harvested and lysed.
- The protein concentration in the cell lysates was determined.
- Proteins were then subjected to reduction, alkylation, and in-solution digestion with trypsin to generate peptides.
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- The resulting peptide mixtures were analyzed using a high-resolution mass spectrometer.
- Peptides were separated by liquid chromatography prior to mass analysis.
- 4. Data Analysis:
- The raw mass spectrometry data was processed to identify and quantify proteins.
- Statistical analysis was performed to identify proteins that were significantly downregulated in the 15t-treated samples compared to the DMSO control.

Visualizing Key Pathways and Workflows

To further elucidate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

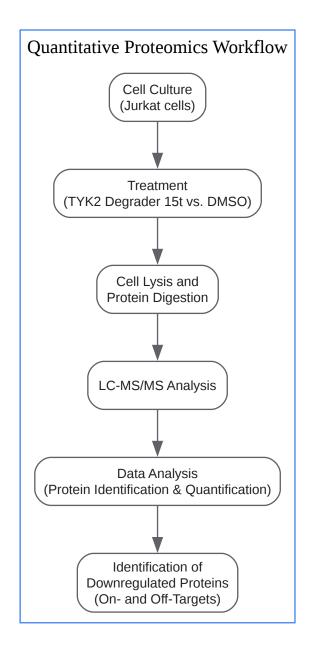




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Caption: Mechanism of action for a TYK2 PROTAC degrader.

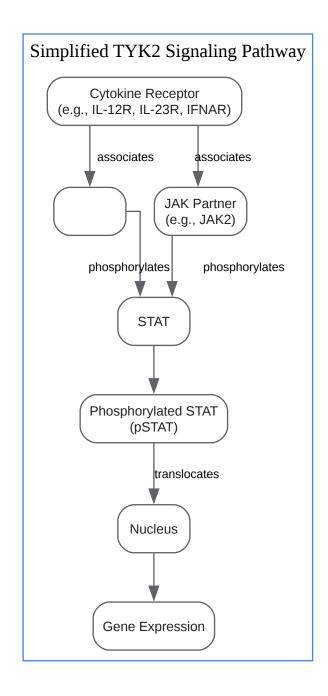




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Caption: Experimental workflow for proteome-wide off-target analysis.





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Caption: A simplified representation of the TYK2 signaling cascade.

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